molecular formula C6H7FN2O B13184164 2-Fluoro-5-methoxypyridin-3-amine

2-Fluoro-5-methoxypyridin-3-amine

Cat. No.: B13184164
M. Wt: 142.13 g/mol
InChI Key: MHARZXWIXVIYDR-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridin-3-amine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to produce fluorinated pyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can vary depending on the desired product and its applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-5-methoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins, thereby increasing its potency and selectivity. The methoxy group can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methoxypyridin-3-amine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its isomers. For example, the position of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

2-fluoro-5-methoxypyridin-3-amine

InChI

InChI=1S/C6H7FN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3

InChI Key

MHARZXWIXVIYDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)F)N

Origin of Product

United States

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